Home > Products > Screening Compounds P97801 > Dehydrocostus lactone
Dehydrocostus lactone - 477-43-0

Dehydrocostus lactone

Catalog Number: EVT-266620
CAS Number: 477-43-0
Molecular Formula: C15H18O2
Molecular Weight: 230.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydrocostus lactone (DHE) is a naturally occurring sesquiterpene lactone primarily found in the roots of Saussurea lappa Clarks, a medicinal plant used in traditional Chinese, Korean, and Indian medicine. [] It belongs to the guaianolide class of sesquiterpene lactones, characterized by a 5,7,5-tricyclic ring system. [] DHE has garnered significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties. [, , , ]

Costunolide

    Compound Description: Costunolide, a sesquiterpene lactone, is often found alongside Dehydrocostus lactone in various plant sources, including Saussurea lappa and Aucklandia lappa. It exhibits various biological activities, including anti-inflammatory, anticancer, and anti-diabetic effects [, , ].

    Relevance: Costunolide shares a similar structure with Dehydrocostus lactone, differing only in the presence of an exocyclic double bond at the C-11 position in Dehydrocostus lactone. While both compounds demonstrate anticancer properties against various cancer cell lines, Dehydrocostus lactone generally shows more potent effects on cell cycle arrest, apoptosis induction, and ABC transporter expression in soft tissue sarcoma cells [].

Alantolactone

    Compound Description: Alantolactone, another sesquiterpene lactone commonly found alongside Dehydrocostus lactone, especially in Aucklandia lappa. It exhibits diverse biological activities, including anti-inflammatory, antitumor, and antibacterial effects [].

    Relevance: Structurally similar to Dehydrocostus lactone, Alantolactone differs in its lactone ring structure and the presence of an additional methyl group. Both compounds demonstrate anti-inflammatory properties, effectively suppressing chemokine expression in TNF-α and IFN-γ-stimulated HaCaT cells, suggesting their potential for treating inflammatory skin disorders [].

    Compound Description: These are a series of synthetically modified Dehydrocostus lactone compounds where an amino group is introduced at the C-13 position. These derivatives have shown significantly enhanced selective toxicity against breast cancer cells compared to Dehydrocostus lactone [].

    Relevance: These derivatives highlight the potential for structural modification of Dehydrocostus lactone to improve its therapeutic profile. The increased selectivity towards cancer cells over non-tumorigenic cells observed in these derivatives signifies a promising avenue for developing new anticancer agents [].

    Compound Description: These are oxidation products of Dehydrocostus lactone, formed by the reaction with oxidizing agents like m-chloroperoxybenzoic acid. Different monoepoxides and diepoxides are formed based on the position and stereochemistry of the epoxide ring [, ].

    Relevance: These derivatives were synthesized to study the structure-activity relationship of Dehydrocostus lactone. Compared to Dehydrocostus lactone, the epoxides showed significantly lower antimycobacterial activity against Mycobacterium tuberculosis [].

3-Epi-zaluzanin C

    Compound Description: This compound is an oxidation product of Dehydrocostus lactone, formed by allylic oxidation with selenium dioxide and tert-butyl hydroperoxide [].

    Relevance: This derivative highlights the susceptibility of Dehydrocostus lactone to oxidation at specific positions. The biological activity of 3-Epi-zaluzanin C needs further investigation to understand its pharmacological profile compared to Dehydrocostus lactone [].

Classification

Dehydrocostus lactone is classified as a sesquiterpene lactone, a subclass of terpenes characterized by their unique chemical structure, which includes a lactone ring. Its molecular formula is C15H24OC_{15}H_{24}O, and it features a complex arrangement of carbon atoms that contributes to its reactivity and biological activity.

Synthesis Analysis

The synthesis of dehydrocostus lactone can be approached through both natural extraction and synthetic methods. Natural extraction yields low quantities, prompting the development of synthetic pathways.

Synthetic Methods

  1. Domino Metathesis Reaction: A notable method involves the use of domino metathesis reactions, which can be executed via two pathways:
    • Enediyne Route: This pathway involves preparing an enediyne substrate through asymmetric aldol reactions, followed by a series of metathesis reactions to form hydroazulenes.
    • Dienyne Route: Similar to the enediyne method but utilizes dienyne substrates, leading to different intermediates before reaching dehydrocostus lactone .
  2. Michael Addition Reactions: Another approach includes synthesizing derivatives through Michael addition reactions involving dehydrocostus lactone and various amines, resulting in new compounds with potential enhanced biological activity .

Technical Parameters

  • Yield: The enediyne route achieves a total yield of approximately 12%, while the dienyne route can yield up to 17% over 21 steps.
  • Reagents: Common reagents include dimethylamine and various alcohols for purification processes.
Molecular Structure Analysis

The molecular structure of dehydrocostus lactone is characterized by its sesquiterpene backbone and the presence of a γ-lactone moiety.

Structural Features

  • Lactone Ring: The γ-lactone structure is crucial for its biological activity.
  • Stereochemistry: Dehydrocostus lactone possesses multiple stereogenic centers, influencing its interaction with biological targets.

Relevant Data

  • Molecular Weight: Approximately 236.36 g/mol.
  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy reveals distinct proton signals that confirm the presence of specific functional groups within the molecule .
Chemical Reactions Analysis

Dehydrocostus lactone participates in various chemical reactions that enhance its pharmacological profile.

Key Reactions

  1. Hydrolysis: Under acidic or basic conditions, dehydrocostus lactone can undergo hydrolysis to yield corresponding acids.
  2. Michael Addition: This reaction facilitates the formation of derivatives that may exhibit improved selectivity against cancer cell lines .
  3. Oxidation Reactions: The compound can be oxidized to introduce additional functional groups that may enhance its therapeutic efficacy.

Technical Parameters

  • Reaction Conditions: Typically conducted under controlled temperatures with specific solvents like methanol or ethanol.
Mechanism of Action

Dehydrocostus lactone exhibits its pharmacological effects through multiple mechanisms:

Mechanistic Insights

  • Apoptosis Induction: Studies indicate that dehydrocostus lactone promotes apoptosis in cancer cells via mitochondrial pathways, leading to cytochrome c release and subsequent activation of caspase cascades .
  • Inhibition of Signaling Pathways: It has been shown to inhibit critical signaling pathways such as PI3K/Akt and JAK2/STAT3, which are involved in cell proliferation and survival .

Relevant Data

  • IC50 Values: The compound demonstrates varying IC50 values across different cancer cell lines, indicating its selective toxicity towards malignant cells while sparing non-tumorigenic cells .
Physical and Chemical Properties Analysis

Dehydrocostus lactone possesses distinct physical and chemical properties that contribute to its functionality.

Relevant Data

  • Melting Point: Reports suggest a melting point around 35 °C.
  • Stability: Relatively stable under normal conditions but may degrade under extreme pH or temperature variations.
Applications

Dehydrocostus lactone holds promise in various scientific applications due to its bioactive properties.

Scientific Applications

  1. Anticancer Research: Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapeutics .
  2. Anti-inflammatory Treatments: The compound has demonstrated efficacy in reducing inflammation, making it relevant for treating inflammatory diseases .
  3. Phytochemical Studies: As a natural product, it serves as a model for studying sesquiterpene lactones and their derivatives for drug development.

Future Directions

Research continues to explore the full potential of dehydrocostus lactone, particularly in developing targeted therapies for various cancers and other diseases influenced by inflammation and oxidative stress.

Anticancer Mechanisms of Dehydrocostus Lactone

Inhibition of Tumor Cell Proliferation and Viability in Glioblastoma Multiforme

DHE exerts potent antiproliferative effects against glioblastoma (GBM), one of the most aggressive and therapy-resistant brain cancers. In U118, U251, and U87 glioma cell lines, DHE significantly reduces viability with IC50 values of 15–25 μM within 24–48 hours [1] [4]. Mechanistically, DHE directly binds to the ATP-binding site of IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta), inhibiting its phosphorylation. This prevents IκBα degradation and subsequent nuclear translocation of the NF-κB p50/p65 heterodimer. Consequently, DHE suppresses NF-κB-dependent transcription of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme overexpressed in GBM and linked to poor prognosis [1] [4].

Table 1: Antiproliferative Effects of DHE in Glioblastoma Models

Cell Line/ModelKey FindingsMolecular TargetsReference
U87, U251, U118↓ Viability (IC50: 15–25 μM); ↓ colony formation; ↓ migrationIKKβ, NF-κB, COX-2 [4]
U87 xenografts↓ Tumor volume/weight; no notable toxicityIKKβ/NF-κB/COX-2 pathway [1]
Blood-brain barrierDemonstrated to cross BBB in murine modelsN/A [1]

Critically, DHE crosses the blood-brain barrier (BBB) in murine models, enabling direct antitumor activity in the central nervous system [1]. In vivo, DHE treatment (25 mg/kg) markedly inhibits tumor growth in U87 xenograft models without adverse effects, aligning with its inhibition of the IKKβ/NF-κB/COX-2 axis [4].

Suppression of Metastatic Potential via Modulation of Epithelial-Mesenchymal Transition (EMT)

DHE impedes metastasis by targeting epithelial-mesenchymal transition (EMT), a process enabling cancer cells to acquire migratory and invasive properties. In gastric and colorectal cancers, DHE (5–100 μM) suppresses metastasis by downregulating eukaryotic translation initiation factor 4E (eIF4E) [7]. Overexpression of eIF4E elevates oncoproteins like cyclin D1 and MMP-9, driving EMT. DHE reduces eIF4E expression, thereby inhibiting:

  • Cell migration and invasion: 50% reduction in wound closure and Matrigel invasion in SW480 colorectal cells at 50 μM [7]
  • EMT markers: Downregulation of N-cadherin, vimentin, and Snail; upregulation of E-cadherin [5] [7]

Table 2: DHE-Mediated Suppression of Metastatic and EMT Markers

Cancer TypeDHE ConcentrationEffects on Metastasis/EMTKey Molecular Changes
Colorectal (SW480)50 μM↓ Migration (50%); ↓ invasion↓ eIF4E; ↓ MMP-2/9; ↓ N-cadherin; ↑ E-cadherin
Gastric25–75 μM↓ Metastatic dissemination in vivo↓ Snail, ↓ vimentin, ↓ Twist
Lung (A549)20 μM + doxorubicinSynergistic inhibition of migration; ↓ MMP-2/9 mRNA expressionSuppression of Akt/GSK-3β pathways [3]

DHE also inhibits matrix metalloproteinases (MMP-2 and MMP-9), enzymes critical for extracellular matrix degradation during invasion [3] [7]. In lung cancer models, combining DHE with doxorubicin synergistically reduces metastatic potential by suppressing HIF-1α, Akt, and mTOR pathways [3].

Induction of Mitochondria-Mediated Apoptosis Through Caspase Activation

DHE triggers intrinsic apoptosis across multiple cancer types by disrupting mitochondrial integrity. In glioblastoma and leukemia cells, DHE (20–50 μM) induces cytochrome c release into the cytosol, followed by sequential activation of caspase-9 and caspase-3. This cascade culminates in poly(ADP-ribose) polymerase (PARP) cleavage, DNA fragmentation, and apoptotic cell death [1] [10]. Key mitochondrial events include:

  • Loss of mitochondrial membrane potential (ΔΨm): Observed in BON-1 gastrinoma and HL-60 leukemia cells using rhodamine-123 staining [2] [10]
  • Bcl-2 family modulation: Downregulation of antiapoptotic Bcl-2 and upregulation of proapoptotic Bax [1] [8]

In TNFα-resistant HL-60 leukemia cells, DHE sensitizes cells to apoptosis by blocking NF-κB-mediated survival signals. This occurs via inhibition of IκBα phosphorylation and degradation, thereby enhancing caspase-8 and caspase-3 activation [10].

Cell Cycle Arrest via Sub-G1 Phase Modulation in Neuroendocrine Tumors

DHE induces cell cycle arrest, particularly in the sub-G1 phase, representing apoptotic cells with fractional DNA content. In BON-1 pancreatic neuroendocrine tumor cells, DHE (50–100 μM, 48 hours) increases the sub-G1 population from 5% (control) to 35% (100 μM) [2]. This correlates with:

  • Cyclin-dependent kinase (CDK) inhibition: Reduced CDK2 and cyclin B1 expression
  • DNA fragmentation: Observed via agarose gel electrophoresis and Hoechst 33258 staining [2]
  • p21 upregulation: In ovarian and prostate cancers, DHE elevates p21CIP1/WAF1, a CDK inhibitor inducing G1/S or G2/M arrest [8] [9]

Table 3: DHE-Induced Cell Cycle Effects in Cancer Models

Cancer ModelDHE ConcentrationCell Cycle ArrestKey Molecular Changes
BON-1 (pancreatic NET)50–100 μM, 48 hSub-G1 accumulation (↑35%)↓ CDK2; ↓ cyclin B1; DNA fragmentation [2]
Ovarian (SK-OV-3)30 μM, 24 hG2/M phase arrest↑ p21; ↓ cyclin A, ↓ cyclin B, ↓ CDK1 [8]
Prostate cancer20–40 μM, 48 hG0/G1 arrest↓ cyclin D1; ↓ CDK2 [8]

Synergistic Effects with Chemotherapeutic Agents in Multidrug-Resistant Cancers

DHE reverses chemoresistance by modulating drug-efflux transporters and enhancing drug-induced apoptosis. In lung cancer (A549 and H460 cells), DHE (10–20 μM) synergizes with doxorubicin (combination index <0.9) by:

  • Inhibiting survival pathways: Suppression of Akt, ERK, mTOR, and GSK-3β phosphorylation [3]
  • Enhancing apoptosis: Increased caspase-3/9 activation and PARP cleavage vs. monotherapy [3]
  • Blocking angiogenesis: DHE potentiates doxorubicin’s suppression of VEGF-driven vessel formation in Matrigel plug assays [3] [6]

Table 4: Synergistic Interactions Between DHE and Chemotherapeutics

CombinationCancer ModelSynergy MetricsMechanistic Insights
DHE + doxorubicinA549, H460 lung↓ IC50 by 60%; CI < 0.8↓ HIF-1α; ↓ pAkt; ↓ pERK; ↑ caspase-3/9 activation [3]
DHE + cisplatinGastrinoma (BON-1)↑ Apoptosis vs. single agentMitochondrial depolarization; ↑ cytochrome c release [2]
DHE + TNFαHL-60 leukemiaSensitizes resistant cellsBlocks NF-κB; enhances caspase-8 activation [10]

DHE also suppresses HIF-1α and glycolytic metabolism in tumor microenvironments, impairing energy-dependent drug efflux [6]. This multi-target action positions DHE as a broad-spectrum chemosensitizer.

Concluding Remarks

Dehydrocostus lactone represents a promising multi-target anticancer agent with mechanistic actions spanning proliferation inhibition, metastasis suppression, apoptosis induction, cell cycle arrest, and chemosensitization. Its ability to cross the BBB and synergize with conventional therapeutics underscores its therapeutic potential, particularly for aggressive malignancies like glioblastoma and drug-resistant cancers. Future research should prioritize in vivo validation of combination therapies and structural optimization to enhance potency.

Properties

CAS Number

477-43-0

Product Name

Dehydrocostus lactone

IUPAC Name

(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1

InChI Key

NETSQGRTUNRXEO-XUXIUFHCSA-N

SMILES

C=C([C@H](CC1)[C@H](O2)[C@]3([H])[C@](CCC3=C)([H])C1=C)C2=O

Solubility

Soluble in DMSO

Synonyms

Dehydrocostus Lactone; (-)-Dehydrocostus lactone.

Canonical SMILES

C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C

Isomeric SMILES

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.